N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound known for its unique structure combining sulfonamide and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide can be carried out through a multi-step reaction process.
Initial Step: : The synthesis begins with the preparation of 3-(trifluoromethyl)benzene-1-sulfonyl chloride. This intermediate is obtained by chlorosulfonation of 3-(trifluoromethyl)benzoic acid.
Formation of Sulfonamide: : The resulting sulfonyl chloride reacts with an amine derivative to form the sulfonamide moiety.
Pyridazinone Formation: : The thiophene derivative undergoes a cyclization reaction with hydrazine hydrate to form the 1,6-dihydropyridazin-1-one structure.
Final Coupling: : The pyridazinone intermediate is coupled with the sulfonamide moiety through a nucleophilic substitution reaction to yield the final compound.
Industrial Production Methods
For industrial production, the process must be optimized for scale-up. This involves:
Efficient Catalysts: : Use of catalysts to improve reaction yield and efficiency.
Controlled Conditions: : Strict control of reaction temperature, pressure, and time to ensure reproducibility and safety.
Purification Steps: : Implementation of crystallization or chromatographic techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide undergoes several chemical reactions:
Oxidation: : Can be oxidized to form corresponding sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the thiophene ring or the pyridazinone moiety.
Substitution: : The sulfonamide and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: : Commonly used are lithium aluminum hydride and sodium borohydride.
Substitution Reagents: : Include halogenated compounds and strong nucleophiles like sodium azide.
Major Products
Oxidation: : Produces sulfoxides and sulfones.
Reduction: : Yields deoxygenated derivatives.
Substitution: : Leads to substituted sulfonamides and thiophene compounds.
Scientific Research Applications
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide has various scientific research applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential inhibitory effects on certain biological pathways.
Medicine: : Investigated for its pharmacological properties, particularly as an anti-inflammatory or anti-cancer agent.
Industry: : Used in the development of new materials and as a catalyst in certain reactions.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Likely targets enzymes or receptors involved in inflammation or cancer pathways.
Pathways Involved: : May inhibit key signaling pathways, leading to reduced proliferation or enhanced apoptosis of target cells.
Comparison with Similar Compounds
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide can be compared with other sulfonamide and pyridazine derivatives.
Similar Compounds
Sulfasalazine: : Another sulfonamide compound with anti-inflammatory properties.
Pyridazine Derivatives: : Compounds like hydralazine, which is used as an antihypertensive agent.
Uniqueness
What sets this compound apart is the combination of a trifluoromethyl group and the unique pyridazinone-thiophene structure, which may impart unique pharmacological properties not seen in other similar compounds.
Conclusion
This compound stands out due to its complex structure and potential applications across various fields. Its synthesis, reactions, and applications make it a compound of significant interest in both academic and industrial research.
Properties
IUPAC Name |
N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S2/c19-18(20,21)13-4-1-5-14(12-13)29(26,27)22-9-3-10-24-17(25)8-7-15(23-24)16-6-2-11-28-16/h1-2,4-8,11-12,22H,3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIMKRJKZBKZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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